

Tungsten-183 isotopic abundance and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Tungsten-183**

Cat. No.: **B082725**

[Get Quote](#)

Tungsten-183: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of the isotopic abundance, and the nuclear and physical properties of **Tungsten-183** (^{183}W). It is intended for researchers, scientists, and professionals in drug development who are interested in the applications and characteristics of this stable tungsten isotope. The guide details its use in advanced analytical techniques and discusses its relevance in various scientific fields.

Core Properties of Tungsten and its Isotopes

Tungsten, with the atomic number 74 and the symbol W, is a hard, steel-grey metal known for its exceptional physical properties.^[1] In its pure form, it possesses the highest melting point (3422 °C), the lowest vapor pressure at temperatures above 1650 °C, and the highest tensile strength of all metals.^{[1][2]} Its density is comparable to that of gold and uranium.^[1] Tungsten is also largely non-reactive, resisting attack from most acids and bases at room temperature.^{[1][3]}

Naturally occurring tungsten is composed of four stable isotopes (^{182}W , ^{183}W , ^{184}W , ^{186}W) and one very long-lived radioisotope, ^{180}W .^{[1][3]}

Isotopic and Nuclear Properties of Tungsten

The following table summarizes the key isotopic and nuclear data for the natural isotopes of Tungsten, with a focus on ^{183}W .

Property	^{180}W	^{182}W	^{183}W	^{184}W	^{186}W
Natural					
Abundance (%)	0.12(1)[4]	26.50(16)[4]	14.31(4)[4]	30.64(2)[4]	28.43(19)[4]
Atomic Mass (Da)	179.94671(1)[4]	181.948206(5)[4]	182.950224(5)[4]	183.950933(5)[4]	185.954365(8)[4]
Nuclear Spin (I)	0+[5]	0+[5]	1/2-[5][6]	0+[5]	0+[5]
Half-life	$1.8(2) \times 10^{18}$ a[5]	Stable[5]	6.7×10^{20} a[5][7]	Stable[5]	Stable[5]
Nuclear					
Magnetic Moment ($\mu/\mu\text{N}$)	N/A	N/A	+0.11778476(9)[5]	N/A	N/A
Gyromagnetic Ratio ($\gamma / 10^7 \text{ rad T}^{-1} \text{ s}^{-1}$)	N/A	N/A	1.1283[5]	N/A	N/A

Physical Properties of Elemental Tungsten

The general physical characteristics of tungsten are crucial for its application in various technologies.

Property	Value
Atomic Number	74[3]
Atomic Weight	183.84[1]
Density @ 20°C	19.3 g/cm³[2]
Melting Point	3410 °C[2][3]
Boiling Point	5660 °C[3]
Crystal Structure	Body-Centered Cubic (BCC)[3][7]
Thermal Expansion Coefficient	Lowest of any pure metal[1][3]

Experimental Protocols: ^{183}W Nuclear Magnetic Resonance (NMR) Spectroscopy

The most significant application of **Tungsten-183** in research is its use in Nuclear Magnetic Resonance (NMR) spectroscopy. As the only naturally occurring tungsten isotope with a nuclear spin of 1/2, ^{183}W is NMR-active, making it an invaluable probe for studying the structure and dynamics of tungsten-containing compounds, particularly polyoxometalates (POMs).[8][9] Despite its low gyromagnetic ratio and low natural abundance, which result in low sensitivity, ^{183}W NMR provides sharp signals over a wide chemical shift range.[8][10]

General Protocol for Solution-State ^{183}W NMR

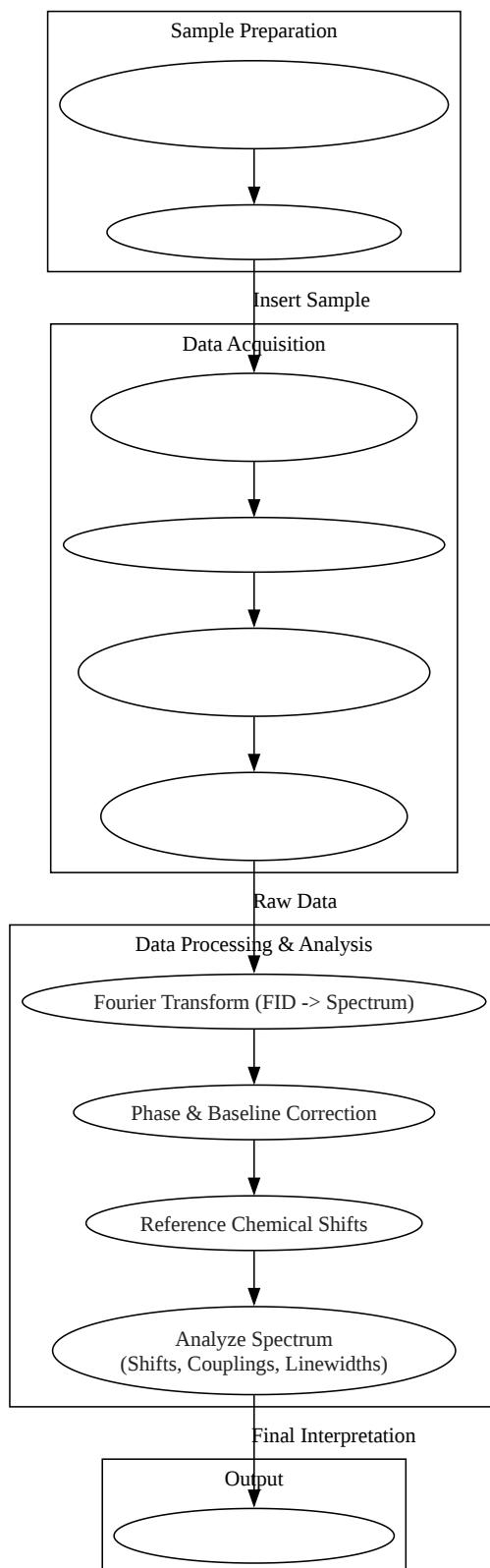
- Sample Preparation:
 - Dissolve the tungsten-containing compound in a suitable deuterated solvent (e.g., D_2O). The concentration should be as high as possible to counteract the low sensitivity of the ^{183}W nucleus. A typical concentration for a reference compound like Sodium Tungstate (Na_2WO_4) is 1 M.[8]
 - Transfer the solution to a high-precision NMR tube.
 - If necessary, add a reference standard. 1 M Na_2WO_4 in D_2O is a common reference.[8]

- Instrument Setup:
 - Use a high-field NMR spectrometer to improve sensitivity and spectral dispersion.
 - Tune the NMR probe to the ^{183}W resonance frequency (e.g., approximately 15 MHz on an 8.45 T magnet).[10]
 - Optimize parameters such as the pulse width (typically a 90° pulse), acquisition time, and relaxation delay. Due to potentially long spin-lattice relaxation times (T_1), the relaxation delay may need to be significant to allow for full magnetization recovery between scans. [10]
- Data Acquisition:
 - Acquire the Free Induction Decay (FID) signal. A large number of scans is typically required to achieve an adequate signal-to-noise ratio.
 - Techniques like 2D-INADEQUATE can be used to determine tungsten-tungsten connectivities in complex polytungstates by observing satellite signals from homonuclear couplings.[8]
- Data Processing and Analysis:
 - Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
 - Perform phase and baseline corrections.
 - Reference the spectrum to the chemical shift of the standard (e.g., Na_2WO_4 at 0 ppm).
 - Analyze the chemical shifts, line widths, and coupling constants to elucidate the structure, symmetry, and chemical environment of the tungsten atoms in the molecule.[9][11] The chemical shift range for ^{183}W is very wide, spanning over 6700 ppm.[8]

Solid-State ^{183}W NMR

For insoluble or solid-state samples, Magic Angle Spinning (MASS) is a critical technique.[10]

- Sample Preparation:


- The solid sample is finely powdered and packed into a zirconia rotor.
- Instrument Setup and Acquisition:
 - A solid-state NMR spectrometer equipped with a MASS probe is used.
 - The sample is spun at a high speed (several kHz) at the "magic angle" (54.74°) relative to the main magnetic field to average out anisotropic interactions that broaden the signals in solid samples.
 - High-power decoupling may be necessary if other nuclei (like ^1H) are present.
- Analysis:
 - The resulting high-resolution spectra can distinguish between different crystallographically distinct tungsten sites within the solid material.[\[11\]](#)

Applications in Research and Drug Development

While direct applications of ^{183}W in drug development are not widespread, the analytical capabilities it enables are highly relevant.

- Structural Characterization: ^{183}W NMR is a primary tool for the structural elucidation of polyoxometalates in solution.[\[9\]](#) These compounds are investigated for their anti-viral, anti-tumoral, and catalytic properties.[\[12\]](#)
- Quality Control: Leachable tungsten from prefilled glass syringes can cause aggregation of protein-based drug products.[\[13\]](#) Inductively coupled plasma mass spectrometry (ICP-MS) is used to quantify tungsten leachables, ensuring the quality and safety of biopharmaceuticals.[\[13\]](#)
- Medical Imaging and Devices: Tungsten's high density makes it an excellent material for radiation shielding in medical imaging (X-ray, CT) and radiotherapy.[\[14\]](#) Its alloys are also used in surgical instruments.[\[14\]](#) While not specific to ^{183}W , this highlights the broader role of tungsten in the medical field.
- Radiopharmaceuticals: The radioactive isotope ^{188}W is used in generators to produce Rhenium-188 (^{188}Re), which is employed in therapeutic nuclear medicine.[\[15\]](#)

Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tungsten - Wikipedia [en.wikipedia.org]
- 2. Tungsten Metal (W) Element Chemical + Physical Properties | Midwest Tungsten [tungsten.com]
- 3. Tungsten Element Properties and Information - Chemical Engineering World [chemicalengineeringworld.com]
- 4. Atomic Weight of Tungsten | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]
- 5. Tungsten-183 - isotopic data and properties [chemlin.org]
- 6. Tungsten-183 | W | CID 25087159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. buyisotope.com [buyisotope.com]
- 8. (183W) Tungsten NMR [chem.ch.huji.ac.il]
- 9. researchgate.net [researchgate.net]
- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. itia.info [itia.info]
- 13. Development of an inductively coupled plasma mass spectrometry method for quantification of extracted tungsten from glass prefilled syringes used as a primary packaging for pharmaceutical and therapeutic protein products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What are the applications of tungsten products in the medical field - knowledge [hanz-wmos.com]
- 15. Rhenium Radioisotopes for Medicine, a Focus on Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Tungsten-183 isotopic abundance and properties]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b082725#tungsten-183-isotopic-abundance-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com